molecular formula C7H4ClF3O2S B12440661 2,4,5-Trifluorobenzylsulfonyl chloride

2,4,5-Trifluorobenzylsulfonyl chloride

Cat. No.: B12440661
M. Wt: 244.62 g/mol
InChI Key: AWJIMFLRINUXRH-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzylsulfonyl chloride is an organic compound with the molecular formula C6H2ClF3O2S. It is a fluorinated benzene derivative that contains both sulfonyl and chloride functional groups. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4,5-Trifluorobenzylsulfonyl chloride typically involves the reaction of 2,4,5-trifluorobenzyl chloride with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

C6H2ClF3+ClSO2OHC6H2ClF3SO2Cl+H2O\text{C}_6\text{H}_2\text{ClF}_3 + \text{ClSO}_2\text{OH} \rightarrow \text{C}_6\text{H}_2\text{ClF}_3\text{SO}_2\text{Cl} + \text{H}_2\text{O} C6​H2​ClF3​+ClSO2​OH→C6​H2​ClF3​SO2​Cl+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluorobenzylsulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction: Products include sulfonamides and sulfones.

    Oxidation: Products include sulfonic acids and their derivatives.

Scientific Research Applications

2,4,5-Trifluorobenzylsulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzylsulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form sulfonamide, sulfonate, and sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluorobenzoyl chloride: Similar in structure but contains a carbonyl group instead of a sulfonyl group.

    2,4,5-Trifluorobenzenesulfonyl fluoride: Contains a fluoride group instead of a chloride group.

    2,4,5-Trifluorobenzyl chloride: Lacks the sulfonyl group and is less reactive towards nucleophiles.

Uniqueness

2,4,5-Trifluorobenzylsulfonyl chloride is unique due to the presence of both sulfonyl and chloride functional groups, which confer high reactivity and versatility in synthetic applications. Its trifluoromethyl groups enhance its stability and lipophilicity, making it valuable in the synthesis of bioactive molecules.

Properties

Molecular Formula

C7H4ClF3O2S

Molecular Weight

244.62 g/mol

IUPAC Name

(2,4,5-trifluorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2

InChI Key

AWJIMFLRINUXRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CS(=O)(=O)Cl

Origin of Product

United States

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